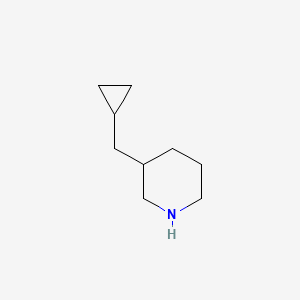

3-(Cyclopropylmethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclopropylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-9(7-10-5-1)6-8-3-4-8/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSOBTMPBVSYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopropylmethyl Piperidine

Classical Synthetic Routes and Their Evolution

The traditional synthesis of 3-(cyclopropylmethyl)piperidine often involves multi-step strategies that rely on the formation of the piperidine (B6355638) ring from acyclic precursors, followed by or concurrent with the introduction of the desired substituent.

Multi-step Synthesis Strategies for Piperidine Ring Formation

The construction of the piperidine ring is a cornerstone of many synthetic approaches to 3-substituted piperidines. Classical methods often involve the cyclization of linear precursors containing the requisite atoms to form the six-membered heterocycle. One common strategy is the Dieckmann condensation of diesters, followed by hydrolysis, decarboxylation, and reduction of the resulting piperidone. Another approach involves the reductive amination of dicarbonyl compounds with an appropriate amine source.

A prevalent method for constructing the piperidine skeleton is through the hydrogenation of pyridine (B92270) precursors. dtic.milresearchgate.net This can be achieved using various catalysts under different conditions. For instance, the reduction of appropriately substituted pyridines offers a direct route to the corresponding piperidines.

Introduction of the Cyclopropylmethyl Moiety

The introduction of the cyclopropylmethyl group at the 3-position of the piperidine ring can be achieved at different stages of the synthesis. One classical approach involves the alkylation of a pre-formed piperidine derivative. For example, a 3-lithiated N-protected piperidine can be reacted with a cyclopropylmethyl halide.

Alternatively, the cyclopropylmethyl group can be incorporated into a precursor that is subsequently cyclized to form the piperidine ring. For instance, a key intermediate such as 3-(cyclopropylmethyl)pyridine can be synthesized and then subjected to catalytic hydrogenation to yield the target molecule. The synthesis of 3-(cyclopropylmethyl)pyridine itself can be accomplished through various cross-coupling reactions or by modification of a pre-existing pyridine derivative.

Stereoselective Synthesis Approaches for Chiral Centers in this compound

The development of stereoselective methods to control the chiral center at the 3-position of the piperidine ring is of significant interest. One strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of key reactions. For example, chiral enamines or imines derived from optically active amines can undergo diastereoselective addition reactions.

Another powerful approach is asymmetric hydrogenation of a prochiral precursor, such as a 3-(cyclopropylmethyl)pyridine or a related tetrahydropyridine (B1245486) intermediate. This method utilizes chiral catalysts, often based on transition metals like rhodium or iridium, to achieve high enantioselectivity. nih.gov For instance, iridium-catalyzed cyclocondensation of amino alcohols with aldehydes can furnish 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. nih.gov

An indirect but effective method involves the asymmetric cyclopropanation of a tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane (B1198618) intermediate to introduce the desired substituent at the 3-position.

Modern and Sustainable Synthetic Approaches

More recent synthetic strategies have focused on improving efficiency, atom economy, and sustainability. These often involve the use of catalytic systems that can achieve multiple transformations in a single step or operate under milder conditions.

Catalytic Hydrogenation in the Synthesis of this compound Precursors

Catalytic hydrogenation remains a vital tool in modern synthesis for the reduction of pyridine rings to piperidines. dtic.milresearchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities. Common catalysts include platinum, palladium, and ruthenium on various supports. For the synthesis of this compound, the catalytic hydrogenation of 3-(cyclopropylmethyl)pyridine is a direct and efficient route. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

| Ru/C | Methanol (B129727) | 60 | 2.0 | ~100 | patsnap.com |

| Rh/C | Acetic Acid | Room Temp | 1 | High | organic-chemistry.org |

| PtO2 | Acetic Acid | Room Temp | 1 | High | figshare.com |

This table presents representative data for the hydrogenation of pyridine derivatives, illustrating common catalysts and conditions that could be applied to the synthesis of this compound from its pyridine precursor.

Organocatalysis in Piperidine Ring Construction

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including piperidines. figshare.comnih.gov These metal-free catalysts offer a more sustainable alternative to traditional metal-based systems. Organocatalytic approaches to piperidine ring construction often involve cascade or domino reactions, where multiple bonds are formed in a single operation.

For example, a domino Michael addition/cyclization sequence catalyzed by a chiral organocatalyst, such as a prolinol derivative, can be used to construct highly substituted piperidines with excellent stereocontrol. figshare.comnih.gov While a direct organocatalytic synthesis of this compound has not been extensively reported, the principles of organocatalysis can be applied to the synthesis of key precursors with the desired stereochemistry at the 3-position.

| Catalyst Type | Reaction Type | Key Features | Reference |

| Chiral Prolinol Ethers | Domino Michael/Cyclization | Forms multiple stereocenters in one step | figshare.comnih.gov |

| Chiral Phosphoric Acids | Asymmetric Aza-Michael | High enantioselectivity for N-heterocycles | rsc.org |

This table summarizes general organocatalytic methods applicable to the synthesis of substituted piperidines.

Flow Chemistry Applications for Efficient Production

The synthesis of piperidine derivatives is increasingly benefiting from the adoption of flow chemistry, a paradigm shift from traditional batch processing. nih.gov Continuous flow reactions offer significant advantages, including enhanced safety, improved reaction control, and greater scalability. organic-chemistry.org For the production of substituted piperidines, flow chemistry enables precise management of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity within minutes. organic-chemistry.org

A notable application of flow chemistry in the synthesis of piperidine precursors is the anodic α-methoxylation of N-formylpiperidine. nih.govresearchgate.net In this process, a solution of N-formylpiperidine in methanol with a supporting electrolyte is passed through an undivided microfluidic electrolysis cell. nih.govresearchgate.net This electrochemical process can be readily scaled up; for instance, a cell with a 100 cm² electrode area can produce significant quantities of the methoxylated intermediate in a matter of hours. nih.gov This intermediate serves as a valuable precursor, allowing for the introduction of various carbon nucleophiles at the 2-position of the piperidine ring. nih.govresearchgate.net While not directly synthesizing the 3-substituted target, this demonstrates a powerful, scalable flow method for creating key piperidine intermediates that can be further functionalized. nih.gov

The hydrogenation of pyridines, a common route to piperidines, has also been explored under flow conditions, showing that diastereoselectivity can be dependent on the catalyst, temperature, and pressure, offering a tunable method for producing specific isomers. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern pharmaceutical and chemical manufacturing to minimize environmental impact. unibo.itrasayanjournal.co.in These principles advocate for the use of less hazardous chemicals, safer solvents, and energy-efficient processes to prevent pollution. rasayanjournal.co.inskpharmteco.com In the context of synthesizing piperidine compounds like this compound, these principles can be applied at various stages.

One of the primary goals of green chemistry is to design synthetic methods that use and generate substances with minimal toxicity. skpharmteco.com This involves moving away from hazardous reagents and solvents. rasayanjournal.co.in For instance, an efficient and environmentally conscious approach to synthesizing N-substituted piperidones, which are key precursors, has been developed, presenting significant advantages over classical methods like the Dieckmann condensation. nih.govresearchgate.net This approach can be applied to a range of piperidone and piperidine syntheses. nih.gov

Key green chemistry strategies applicable to piperidine synthesis include:

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones because catalysts can be used in small amounts and can be recycled and reused for multiple reaction cycles. rasayanjournal.co.in For example, heterogeneous catalysts like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) are used for the efficient reduction of pyridines to piperidines, often under milder conditions and with the avoidance of harsh reagents. organic-chemistry.org

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product is a core principle. Multicomponent reactions (MCRs) are an excellent example, where three or more reactants are combined in a single step to form the target product, containing the majority of the atoms from the starting materials. mdpi.com

Safer Solvents: A significant portion of chemical waste is from solvent usage. skpharmteco.com Research focuses on replacing hazardous solvents like dimethylformamide (DMF) with greener alternatives such as water or ionic liquids, which are noted for their low toxicity and biodegradability. rasayanjournal.co.inskpharmteco.com Water, for example, has been used as a catalyst in some piperidine syntheses through hydrogen bonding. ajchem-a.com

The following table summarizes the application of green chemistry principles in piperidine synthesis.

| Green Chemistry Principle | Application in Piperidine Synthesis | Research Finding |

| Pollution Prevention | Designing syntheses to minimize waste. | Development of methods that present advantages over classical approaches like the Dieckmann condensation, reducing byproduct formation. nih.govresearchgate.net |

| Use of Catalysts | Employing catalytic hydrogenation for pyridine reduction. | Use of heterogeneous catalysts like Pd/C and Rh/C enables efficient reduction under mild conditions, avoiding harsh reagents. organic-chemistry.org |

| Safer Solvents & Auxiliaries | Replacing hazardous solvents with environmentally benign alternatives. | Water has been shown to catalyze certain reactions for piperidine synthesis through hydrogen bonding. ajchem-a.com |

| Energy Efficiency | Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. | Microwave-assisted synthesis is a recognized green chemistry approach for preparing heterocyclic compounds. organic-chemistry.orgrasayanjournal.co.in |

Precursor Synthesis and Derivatization

The construction of the this compound molecule relies on the synthesis of the core piperidine ring followed by the strategic introduction of the cyclopropylmethyl substituent.

Synthesis of Key Piperidine Intermediates

The piperidine scaffold is a ubiquitous N-heterocycle, and numerous methods exist for its synthesis. researchgate.net These methods can be broadly categorized into hydrogenation/reduction of pyridine precursors, intramolecular cyclization, and intermolecular cyclization (annulation). nih.gov

Hydrogenation of Pyridines: This is one of the most common and fundamental routes to piperidines. nih.gov Substituted pyridines are reduced to the corresponding piperidines using various catalysts and hydrogen sources. organic-chemistry.org

Catalytic Hydrogenation: This typically involves transition metal catalysts like rhodium, palladium, ruthenium, or iridium under hydrogen pressure. organic-chemistry.orgmdpi.com For example, a rhodium catalyst has been shown to be effective for the hydrogenation of bromopyridine derivatives under milder conditions. mdpi.com

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or borane-ammonia, in the presence of a catalyst like palladium on carbon, avoiding the need for high-pressure hydrogen gas. organic-chemistry.org

Intramolecular Cyclization: This strategy involves forming the piperidine ring by creating a bond within a single linear molecule. mdpi.com

Reductive Amination: A linear amino-aldehyde can undergo intramolecular cyclization using a cobalt(II) catalyst to form the piperidine ring. nih.gov Similarly, a cascade of reductive hydroamination/cyclization of alkynes can produce piperidines. nih.gov

Radical Cyclization: N-radicals can be generated and undergo cyclization to form the piperidine ring, for instance, through electrolysis or copper catalysis. mdpi.com

Intermolecular Cyclization (Annulation): In these reactions, two or more separate molecules come together to form the heterocyclic ring. mdpi.com

[3+3] Cycloaddition: This method involves the reaction of enones with α-substituted cinnamic acids to build the piperidine ring. mdpi.com

Multicomponent Reactions (MCRs): As mentioned under green chemistry, MCRs are highly efficient one-pot processes where three or more components react to form the piperidine structure. mdpi.com

The following table highlights some common methods for synthesizing the piperidine ring.

| Synthetic Route | Description | Example Reaction |

| Hydrogenation | Reduction of a pyridine ring to a piperidine ring. | Pyridine derivative + H₂ with Pd/C catalyst → Piperidine derivative. organic-chemistry.org |

| Intramolecular Cyclization | Formation of the ring from a linear precursor. | An amino-aldehyde cyclizes in the presence of a catalyst. nih.gov |

| Intermolecular Annulation | Ring formation from two or more separate molecules. | Reaction of an aniline, aldehyde, and β-keto ester in a one-pot synthesis. researchgate.net |

Strategies for Cyclopropylmethyl Group Introduction

Once a suitable piperidine precursor is synthesized, the next critical step is the introduction of the cyclopropylmethyl group at the 3-position. There are two general strategies for achieving this: constructing the cyclopropyl (B3062369) ring onto a piperidine moiety or assembling the piperidine ring with the cyclopropyl group already in place. beilstein-journals.org

Alkylation of Piperidine Intermediates: A common approach is the C-alkylation of a piperidone intermediate. For instance, an N-protected 3-piperidone could potentially be deprotonated with a strong base to form an enolate, which then acts as a nucleophile to react with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide). However, the introduction of a cyclopropyl group at a position alpha to a carbonyl can be challenging. beilstein-journals.org

Lithiation/Trapping: For piperidines that are already formed, diastereoselective lithiation followed by trapping with an electrophile is a powerful method. nih.govwhiterose.ac.uk For example, an N-Boc protected piperidine can be treated with a strong base like s-butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) to selectively remove a proton. nih.gov The resulting lithiated piperidine can then be reacted with an appropriate electrophile to install the desired substituent. While not directly demonstrated for the cyclopropylmethyl group in the provided sources, this methodology is a viable strategy for creating substituted piperidines. nih.govwhiterose.ac.uk

Grignard Reactions: A practical continuous flow reaction has been developed for reacting N-(tert-butylsulfinyl)-bromoimine with Grignard reagents to produce various α-substituted piperidines in high yields. organic-chemistry.org A cyclopropylmethyl Grignard reagent could potentially be used in a similar transformation to introduce the desired group onto a suitable piperidine precursor.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of synthetic intermediates and the final this compound product is crucial to ensure high purity. Standard laboratory and industrial techniques are employed for this purpose.

Chromatography: Column chromatography is a widely used technique for the purification of piperidine derivatives. nih.gov In this method, the crude product mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is used to elute the components at different rates, allowing for their separation. nih.govresearchgate.net Gas chromatography is also used in the analysis and can be applied to the isolation of piperidine alkaloids. nih.gov

Distillation: For liquid products, distillation is an effective purification method. Azeotropic distillation can be employed to separate piperidine from impurities like pyridine. google.com This process involves adding a non-aromatic hydrocarbon to form an azeotrope with the impurity, which then distills at a lower temperature than the desired piperidine product, leaving an enriched residue. google.com

Crystallization and Filtration: If the final product or an intermediate is a solid, it can be purified by crystallization. This involves dissolving the crude solid in a suitable hot solvent and allowing it to cool slowly, causing the desired compound to crystallize out in a pure form while impurities remain in the solution. nih.gov The pure solid is then collected by filtration. For example, hydrochloride salts of piperidin-4-ones are often isolated by filtration after precipitation. nih.gov

The table below summarizes common purification techniques.

| Technique | Phase of Compound | Description |

| Column Chromatography | Solid/Liquid | Separation based on differential adsorption of components to a stationary phase. nih.gov |

| Distillation | Liquid | Separation based on differences in boiling points. Azeotropic distillation can be used for close-boiling mixtures. google.com |

| Crystallization | Solid | Purification based on differences in solubility of the compound and impurities in a given solvent. nih.gov |

| Filtration | Solid | The physical separation of a solid from a liquid or gas by passing the mixture through a filter medium. nih.gov |

Spectroscopic and Analytical Characterization Methodologies for 3 Cyclopropylmethyl Piperidine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon and proton framework of 3-(Cyclopropylmethyl)piperidine.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. Due to the absence of direct experimental data in peer-reviewed literature, the following spectral assignments are based on predictive models and analysis of analogous structures such as piperidine (B6355638) and its alkyl-substituted derivatives. hmdb.cachemicalbook.comrsc.orgchemicalbook.com

The ¹H NMR spectrum is expected to show a complex set of signals, particularly in the aliphatic region, due to the overlapping resonances of the piperidine and cyclopropylmethyl protons. The protons on the piperidine ring alpha to the nitrogen (C2 and C6) are typically found in the 2.5-3.1 ppm range, while the remaining ring protons (C3, C4, C5) and the cyclopropylmethyl protons appear further upfield, generally between 0.0 and 1.8 ppm. The N-H proton of the secondary amine would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides a count of the unique carbon atoms. For this compound, nine distinct signals are anticipated. The carbons of the piperidine ring adjacent to the nitrogen (C2 and C6) are expected to resonate around 45-55 ppm. The other piperidine carbons (C3, C4, C5) and the methylene (B1212753) bridge carbon of the substituent would appear in the 20-40 ppm range. The unique methine and methylene carbons of the cyclopropyl (B3062369) group are expected at the most upfield positions, typically below 15 ppm.

Predicted NMR Data for this compound Predicted values are generated using standard NMR prediction software and may vary from experimental values.

| ¹H NMR | ¹³C NMR | ||

| Atom No. | Predicted Chemical Shift (ppm) | Atom No. | Predicted Chemical Shift (ppm) |

| H on N | Broad s | C2 | ~47.0 |

| H2 (axial, equatorial) | ~2.5 - 3.1 (m) | C3 | ~36.0 |

| H3 (axial) | ~1.0 - 1.8 (m) | C4 | ~26.0 |

| H4 (axial, equatorial) | ~1.0 - 1.8 (m) | C5 | ~24.0 |

| H5 (axial, equatorial) | ~1.0 - 1.8 (m) | C6 | ~48.0 |

| H6 (axial, equatorial) | ~2.5 - 3.1 (m) | C7 (CH₂) | ~38.0 |

| H7 (CH₂) | ~1.2 - 1.4 (d) | C8 (CH) | ~9.0 |

| H8 (CH) | ~0.7 - 0.9 (m) | C9 (CH₂) | ~4.0 |

| H9 (CH₂) | ~0.0 - 0.5 (m) |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To resolve the ambiguities of the 1D spectra and definitively assign the structure, a suite of 2D NMR experiments is employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds. For this compound, COSY would establish the connectivity within the piperidine ring by showing correlations between adjacent protons (e.g., H2-H3, H3-H4, H4-H5, H5-H6). It would also confirm the cyclopropylmethyl fragment by showing correlations between the methylene bridge protons (H7) and the cyclopropyl methine proton (H8), and between H8 and the cyclopropyl methylene protons (H9).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. researchgate.net This experiment is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum. For instance, the proton signals assigned to C2 and C6 would show a cross-peak to the corresponding carbon signals in the ~45-55 ppm range.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is vital for connecting the different fragments of the molecule. Key HMBC correlations would include those from the methylene bridge protons (H7) to the piperidine carbons (C3 and C4) and to the cyclopropyl carbons (C8 and C9), unambiguously confirming the attachment point of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. In the case of this compound, NOESY can determine the relative orientation of the cyclopropylmethyl substituent (axial vs. equatorial). For example, a strong NOE between the axial proton at C3 and other axial protons (at C5 and C2/C6) would suggest an equatorial orientation for the substituent.

Expected Key 2D NMR Correlations for this compound

| Experiment | Key Expected Correlations | Information Gained |

| COSY | H2↔H3, H3↔H4, H4↔H5, H5↔H6 | Connectivity of the piperidine ring |

| H7↔H8, H8↔H9 | Connectivity of the cyclopropylmethyl group | |

| HSQC | H2/C2, H3/C3, H4/C4, H5/C5, H6/C6 | Direct C-H attachments in the piperidine ring |

| H7/C7, H8/C8, H9/C9 | Direct C-H attachments in the substituent | |

| HMBC | H7 to C3, C4, C8, C9 | Confirms linkage of substituent to C3 |

| H2 to C3, C4, C6 | Confirms piperidine ring structure | |

| NOESY | Correlations between axial protons | Determination of substituent's conformational preference (axial/equatorial) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the parent ion. For this compound (C₉H₁₇N), the exact mass can be calculated.

Calculated Masses for this compound (C₉H₁₇N)

| Parameter | Value |

| Molecular Formula | C₉H₁₇N |

| Nominal Mass | 139 Da |

| Monoisotopic Mass | 139.13610 Da |

| [M+H]⁺ Ion (for ESI) | 140.14392 Da |

An experimental HRMS measurement matching the calculated value for the [M+H]⁺ ion to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

In tandem mass spectrometry (MS/MS), the molecular ion (or a protonated version) is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation of piperidine derivatives is often dominated by cleavage alpha to the nitrogen atom. libretexts.orgmiamioh.edu

For this compound, a primary fragmentation pathway would involve the loss of the cyclopropylmethyl group via cleavage of the C3-C7 bond, leading to a prominent fragment. Another characteristic fragmentation is the cleavage of the piperidine ring itself, often initiated by the nitrogen atom, which can lead to a series of smaller fragment ions.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Fragmentation Pathway |

| 139 | [C₉H₁₇N]⁺ | Molecular Ion (M⁺) |

| 138 | [M-H]⁺ | Loss of a hydrogen radical |

| 98 | [C₆H₁₂N]⁺ | Loss of cyclopropyl radical (•C₃H₅) from C3-C7 cleavage |

| 84 | [C₅H₁₀N]⁺ | Loss of the cyclopropylmethyl group (•CH₂C₃H₅) |

| 55 | [C₄H₇]⁺ | Cyclopropylmethyl cation or fragment from ring cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. nist.govchemicalbook.com The spectra are expected to show characteristic bands for the N-H group, aliphatic C-H bonds, and the strained C-H bonds of the cyclopropyl ring.

Raman spectroscopy would provide complementary information. The symmetric C-H stretching vibrations would typically yield strong Raman signals.

Expected Vibrational Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Functional Group |

| N-H Stretch | 3300 - 3500 | Medium, Broad | Secondary Amine |

| C-H Stretch (Cyclopropyl) | 3000 - 3100 | Medium-Weak | Cyclopropyl Ring |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | Piperidine & CH₂ |

| CH₂ Scissoring | 1440 - 1480 | Medium | Piperidine & CH₂ |

| N-H Bend | 1550 - 1650 | Medium | Secondary Amine |

| C-N Stretch | 1020 - 1250 | Medium | Secondary Amine |

| Cyclopropyl Ring Deformation | 850 - 1050 | Medium-Weak | Cyclopropyl Ring |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental in the analysis of this compound, enabling both the assessment of its purity and the separation of different components, including isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile organic impurities that may be present in this compound. These impurities can originate from starting materials, solvents used during synthesis, or by-products of the manufacturing process. The methodology offers high sensitivity and specificity, allowing for the detection of trace levels of contaminants.

In a typical GC-MS analysis, the sample is introduced into a heated injector, where volatile components are vaporized and swept onto a chromatographic column by a carrier gas, usually helium. The separation of impurities is achieved based on their different boiling points and interactions with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that aids in its identification. Headspace sampling is a particularly advantageous technique for this analysis as it allows for the introduction of only the volatile components into the GC system, protecting the instrument from non-volatile matrix components. nih.gov

Table 1: Illustrative GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | Capillary column (e.g., 5% Phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 40°C, ramp to 280°C at 10°C/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-550 |

| Ion Source Temperature | 230 °C |

This table presents a hypothetical set of parameters and does not represent actual experimental data for this compound.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for the separation of its enantiomers.

For purity profiling, a reversed-phase HPLC method is commonly employed. Since this compound lacks a strong chromophore, direct UV detection can be challenging. To overcome this, pre-column derivatization with a UV-active agent is often necessary. nih.govnih.gov A common derivatizing agent is p-toluenesulfonyl chloride, which reacts with the secondary amine of the piperidine ring to form a derivative that can be readily detected by a UV detector. nih.govnih.gov This method allows for the quantification of the main component and the detection of non-volatile impurities and degradation products. nih.govhilarispublisher.com

This compound is a chiral compound, existing as a pair of enantiomers. As different enantiomers can have distinct biological activities, their separation and quantification are crucial. Chiral HPLC is the preferred method for this purpose. nih.govresearchgate.netacs.orgnih.govchiralpedia.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® IA), are often effective for separating a wide range of chiral compounds, including piperidine derivatives. researchgate.netnih.gov The choice of mobile phase, often a mixture of an alkane and an alcohol, is critical for achieving optimal separation. researchgate.net

Table 2: Exemplary HPLC Conditions for Purity and Chiral Analysis

| Parameter | Purity Profiling (Post-derivatization) | Chiral Separation |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govresearchgate.net | Chiral Stationary Phase (e.g., Chiralpak® IA) researchgate.net |

| Mobile Phase | Acetonitrile/Water with buffer nih.govresearchgate.net | n-Hexane/Ethanol researchgate.net |

| Flow Rate | 1.0 mL/min nih.govresearchgate.net | 1.0 mL/min researchgate.net |

| Detection | UV at ~228 nm (after derivatization) nih.gov | UV at ~220 nm |

| Derivatizing Agent | p-toluenesulfonyl chloride nih.govnih.gov | Not applicable (direct method) |

This table illustrates typical starting conditions for method development and does not represent validated parameters for this compound.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced consumption of organic solvents. mdpi.comchromatographyonline.comselvita.com In SFC, a supercritical fluid, most commonly carbon dioxide, is used as the main component of the mobile phase. selvita.com The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and, consequently, faster separations without a loss of efficiency. mdpi.com

For the determination of the enantiomeric excess of this compound, a chiral stationary phase is employed, similar to chiral HPLC. chromatographyonline.com The principles of chiral recognition are based on the differential interactions between the enantiomers and the CSP. chromatographyonline.com The use of co-solvents, such as methanol (B129727) or ethanol, is often necessary to modify the polarity of the mobile phase and achieve the desired separation. SFC is particularly well-suited for high-throughput screening of chiral compounds and for preparative-scale separations to isolate pure enantiomers. mdpi.comselvita.com

Table 3: Representative SFC Parameters for Chiral Separation

| Parameter | Typical Setting |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO2 with a polar modifier (e.g., Methanol) |

| Flow Rate | 2-5 mL/min |

| Back Pressure | 100-150 bar |

| Detection | UV or Mass Spectrometry (MS) |

This table provides general parameters for SFC and is not specific to this compound.

X-ray Crystallography for Solid-State Structure Determination of Derivatives or Salts

While obtaining a single crystal of the free base of this compound, which is a liquid at room temperature, can be challenging, X-ray crystallography is an invaluable technique for determining the precise three-dimensional structure of its crystalline derivatives or salts. sigmaaldrich.com This method provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

To perform X-ray crystallography, a suitable single crystal of a derivative (e.g., an amide or a salt like a hydrochloride or tartrate) is grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the construction of an electron density map of the molecule, from which the positions of the individual atoms can be determined. For chiral compounds, X-ray crystallography can be used to determine the absolute configuration of a single enantiomer, provided a suitable derivative with a known stereocenter is used or by employing anomalous dispersion effects. The structural information obtained is crucial for understanding the molecule's stereochemistry and its potential interactions with biological targets.

Chemical Reactivity and Derivatization of 3 Cyclopropylmethyl Piperidine

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a prime site for various chemical modifications, including the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

N-alkylation of piperidines is a fundamental transformation that introduces an alkyl group onto the nitrogen atom. This reaction is typically achieved by treating the piperidine with an alkyl halide. For 3-(Cyclopropylmethyl)piperidine, this would result in the formation of a tertiary amine. The reaction conditions can be varied to control the extent of alkylation and avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net Common procedures involve the use of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net

N-acylation involves the introduction of an acyl group to the piperidine nitrogen, forming an amide. This is a common strategy in medicinal chemistry to modify the properties of a molecule. whiterose.ac.uk The synthesis of compounds like N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride demonstrates that the piperidine nitrogen can be acylated. nih.gov

Table 1: General Conditions for N-Alkylation of Piperidines researchgate.net

| Reagents | Base | Solvent | Temperature |

| Alkyl halide (e.g., R-Br, R-I) | K₂CO₃ or NaH | DMF | Room Temperature |

| Alkyl halide | N,N-diisopropylethylamine | Acetonitrile | Room Temperature |

| Alkyl halide | KHCO₃ | Acetonitrile | Room Temperature |

This table presents generalized conditions for the N-alkylation of piperidines and may be applicable to this compound.

Amidation of the piperidine nitrogen can be considered a form of N-acylation, leading to the formation of piperidine-1-carboxamides. The synthesis of 3-amido-3-aryl-piperidines highlights the utility of this reaction in creating complex molecular architectures. niscpr.res.in

Sulfonamidation, the reaction of the piperidine nitrogen with a sulfonyl chloride, yields a sulfonamide. This functional group is a key component in many pharmaceutical compounds. The formation of N-sulfonyl piperidines is a well-established method in the synthesis of piperidine scaffolds. usm.eduusm.edu

As a basic compound, this compound readily forms salts with various inorganic and organic acids. These salts often exhibit improved solubility and stability compared to the free base, which is advantageous for various applications. The formation of hydrochloride and hydrobromide salts is common. For instance, the hydrochloride salt of N-(cyclopropylmethyl)piperidine-3-carboxamide has been reported. nih.gov Other examples in related piperazine (B1678402) structures include the formation of bis-hydrochloride, bis-oxalate, and bis-citrate salts, indicating a broad scope for salt formation with piperidine-containing molecules. google.com The stability of these salts is generally good, allowing for their isolation and storage as crystalline solids. google.com

Table 2: Examples of Piperidine and Piperazine Salts

| Compound Class | Acid Used | Resulting Salt |

| Piperazine derivative | Hydrochloric acid | Bis-hydrochloride |

| Piperazine derivative | Oxalic acid | Bis-oxalate |

| Piperazine derivative | Citric acid | Bis-citrate |

| Piperidine derivative | Hydrochloric acid | Hydrochloride |

This table provides examples of salts formed from related piperidine and piperazine compounds, suggesting the types of salts that this compound could form. nih.govgoogle.com

Reactions at the Piperidine Ring Carbons

Functionalization of the carbon atoms of the piperidine ring offers another avenue for creating structural diversity. These reactions can be more challenging due to the generally lower reactivity of C-H bonds compared to the N-H bond.

Direct C-H functionalization of piperidines is an area of active research. nih.govnih.gov The regioselectivity of these reactions is often controlled by the electronic and steric properties of the piperidine ring and the catalyst employed. nih.govresearchgate.net For 3-substituted piperidines, the positions C2, C4, C5, and C6 are available for functionalization. The inductive effect of the nitrogen atom influences the reactivity of the adjacent C-H bonds at the C2 and C6 positions. nih.gov Indirect methods, such as the functionalization of a tetrahydropyridine (B1245486) precursor followed by reduction, can also be employed to achieve substitution at specific positions. nih.gov

Table 3: Strategies for Functionalization of Piperidine Rings

| Position | Method | Reference |

| C2 | Rhodium-catalyzed C-H insertion | nih.gov |

| C3 | Indirectly via cyclopropanation and ring-opening | nih.gov |

| C4 | Rhodium-catalyzed C-H functionalization | nih.gov |

This table summarizes various strategies for the functionalization of the piperidine ring, which could be applicable to this compound.

Hydrogenation of the corresponding pyridine (B92270) precursor is a common method for the synthesis of piperidines. wikipedia.org The diastereoselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions. whiterose.ac.uknih.gov For instance, the hydrogenation of substituted pyridines can lead to the formation of specific stereoisomers of the resulting piperidine. whiterose.ac.uknih.gov

Conversely, the dehydrogenation of piperidines to pyridines is also a known transformation, often requiring a catalyst and elevated temperatures. google.comrsc.org This reaction can be useful for creating aromatic systems from saturated heterocyclic precursors. Studies on the dehydrogenation of piperidine itself have been conducted using platinum or palladium catalysts. google.com

The chemical persona of this compound is dictated by two primary reactive centers: the piperidine ring nitrogen and the cyclopropylmethyl substituent. While the secondary amine of the piperidine is a key site for many derivatization reactions, the unique reactivity of the cyclopropylmethyl group offers additional avenues for structural modification.

Reactions Involving the Cyclopropylmethyl Moiety

The cyclopropylmethyl group is a fascinating structural motif, combining the high ring strain of a three-membered ring with an adjacent methylene (B1212753) group. This arrangement allows for unique chemical transformations.

The significant ring strain inherent in the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including electrophilic, nucleophilic, and radical pathways. nih.gov These reactions can lead to the formation of linear alkyl chains or other cyclic systems, providing a route to diverse analogues.

One prominent strategy involves the reductive ring-opening of a cyclopropane ring fused to the piperidine system. For instance, an indirect approach to synthesizing 3-substituted piperidines involves the asymmetric cyclopropanation of an N-protected tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the resulting bicyclic intermediate. core.ac.uk This method underscores the utility of cyclopropane intermediates in accessing specific piperidine isomers.

Ring-opening can also be initiated by metal catalysts or radical initiators. nih.gov For example, transition metals can catalyze cross-coupling reactions where the cyclopropyl (B3062369) group acts as a reactive partner, leading to cleavage of a C-C bond within the ring. While the cyclopropane ring is generally stable to oxidative metabolism due to its high C-H bond dissociation energy, targeted chemical reactions can exploit its inherent strain. nih.gov

Below is a table summarizing potential ring-opening reactions applicable to the cyclopropylmethyl moiety.

| Reaction Type | Reagents/Conditions | Potential Product | Reference |

| Reductive Opening | H₂, Metal Catalyst (e.g., Pd, Pt) | 3-(Isobutyl)piperidine or 3-(n-butyl)piperidine | core.ac.uk |

| Electrophilic Addition | HBr, HI | 3-(4-Halobutyl)piperidine derivatives | nih.gov |

| Radical-mediated Opening | Radical Initiators (e.g., AIBN), H-donor | Butyl-substituted piperidines | nih.gov |

This table presents hypothetical applications of known cyclopropane chemistry to the this compound scaffold.

The methylene bridge (-CH₂-) between the cyclopropyl ring and the piperidine ring is another site for potential functionalization, although this is less commonly explored than reactions on the piperidine nitrogen. Standard methods for activating C-H bonds, such as radical halogenation, could introduce a handle for further derivatization. For example, bromination followed by nucleophilic substitution could install a variety of functional groups (e.g., hydroxyl, cyano, amino) at this position. Such modifications would significantly alter the steric and electronic properties of the substituent, making it a valuable strategy in SAR studies. However, specific examples of this functionalization on this compound itself are not prevalent in the reviewed literature, suggesting it is an area ripe for exploration.

Synthesis of Prodrugs and Metabolite Analogues

The development of prodrugs is a common strategy to improve the pharmacokinetic properties of a parent drug, such as solubility, stability, or oral bioavailability. researchgate.net For this compound-containing compounds, the piperidine nitrogen is an ideal attachment point for promoieties. Ester, carbamate, or amide linkages can be formed by reacting the secondary amine with appropriate reagents. These prodrugs are designed to be stable until they reach the target site, where enzymatic or chemical hydrolysis releases the active parent compound. researchgate.netnih.gov

The design of metabolite analogues is guided by an understanding of the metabolic fate of the parent compound. The piperidine ring, for instance, can be metabolically oxidized to form ketones, often at the beta-position, via an iminium intermediate. nih.gov Understanding these pathways allows for the synthesis of analogues that either block metabolism at a specific site or mimic the structure of a key metabolite. The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability, as it is generally resistant to oxidative metabolism by cytochrome P450 enzymes. nih.gov Therefore, synthesizing analogues where other metabolically labile sites are replaced, while retaining the cyclopropylmethyl group, is a rational approach to improving drug-like properties.

Exploration of Novel Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For the this compound scaffold, SAR exploration involves systematic modification at several key positions to probe the binding pocket of a biological target.

Novel derivatization strategies would include:

N-Substitution: The piperidine nitrogen is the most accessible point for derivatization. A wide array of substituents, from simple alkyl and aryl groups to more complex heterocyclic systems, can be introduced via N-alkylation, acylation, or reductive amination. These modifications explore how changes in size, lipophilicity, and hydrogen bonding capacity at this position affect activity. nih.govnih.gov

Piperidine Ring Modification: The piperidine ring itself can be altered. This includes introducing substituents at other positions (e.g., 2-, 4-, 5-, or 6-positions), changing the stereochemistry of the cyclopropylmethyl group from a pure isomer to a mixture or vice versa, or introducing conformational constraints via bicyclic systems.

Cyclopropylmethyl Moiety Alteration: As discussed, ring-opening the cyclopropane can provide linear or branched alkyl chains. core.ac.uk Alternatively, the ring can be substituted with small groups like fluorine or methyl to probe specific interactions.

These systematic modifications generate a library of related compounds whose biological activities are then compared to build a comprehensive SAR model. This model is crucial for guiding the rational design of more potent and selective drug candidates.

| SAR Strategy | Locus of Modification | Examples of Derivatives | Purpose | Reference |

| N-Derivatization | Piperidine Nitrogen | N-benzyl, N-acyl, N-sulfonyl derivatives | Explore steric/electronic requirements, add vectors for interaction | nih.govnih.gov |

| Ring Substitution | Piperidine Ring | 4-hydroxy, 4-fluoro, 2-methyl derivatives | Alter conformation, polarity, and metabolic stability | |

| Side-Chain Modification | Cyclopropylmethyl Group | Ring-opened (butyl), substituted cyclopropyl rings | Probe hydrophobic pocket, alter metabolic profile | core.ac.uknih.gov |

Computational Chemistry and Molecular Modeling of 3 Cyclopropylmethyl Piperidine

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods provide accurate descriptions of molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energies

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its balance of accuracy and computational cost. For 3-(cyclopropylmethyl)piperidine, DFT calculations are employed to determine its most stable three-dimensional structure, known as the ground state geometry.

A typical DFT study involves the selection of a functional, such as B3LYP or M06-2X, and a basis set, commonly from the Pople or Dunning families (e.g., 6-311+G(d,p)). nih.govnih.gov The combination of functional and basis set determines the level of theory. Geometry optimization calculations are performed to locate the minimum energy structure, which corresponds to the most stable arrangement of atoms.

For this compound, the piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable conformation for piperidine itself. wikipedia.org The cyclopropylmethyl substituent at the 3-position can exist in either an equatorial or an axial orientation. DFT calculations can precisely determine the energy difference between these two conformers. Generally, for monosubstituted piperidines, the equatorial conformer is favored to minimize steric interactions. whiterose.ac.uk

The electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential, can also be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Illustrative DFT Calculated Energies for 3-Substituted Piperidine Conformers

| Conformer of 3-Methylpiperidine (B147322) | Relative Energy (kcal/mol) |

| Equatorial | 0.00 |

| Axial | 1.74 |

Note: This data is for 3-methylpiperidine and serves as an illustrative example of the type of results obtained from DFT calculations. The actual energy difference for this compound may vary.

Ab initio Methods for Higher Accuracy Calculations

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense.

For this compound, ab initio calculations can be used to refine the geometries and energies obtained from DFT. They are particularly useful for benchmarking the results from less computationally intensive methods and for studying systems where electron correlation effects are particularly important. Due to their computational cost, ab initio methods are often used for smaller, representative fragments of a larger molecule or for single-point energy calculations on DFT-optimized geometries.

Conformational Analysis and Energy Landscapes of this compound

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify all stable conformations of a molecule and the energy barriers for interconversion between them.

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods are highly accurate, they are generally too computationally demanding for exploring the full conformational space of a flexible molecule like this compound. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a more computationally efficient approach for this purpose. researchgate.net

Molecular mechanics employs classical physics to model the potential energy of a molecule as a function of its atomic coordinates. This is achieved through the use of a force field, which is a set of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions.

Molecular dynamics simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of the molecule's conformational changes over time. researchgate.net This allows for the exploration of the conformational energy landscape and the identification of low-energy conformations. For this compound, an MD simulation would reveal the dynamic equilibrium between the axial and equatorial conformers of the piperidine ring, as well as the rotational flexibility of the cyclopropylmethyl group.

Identification of Stable Conformations and Interconversion Barriers

Through techniques such as potential energy surface (PES) scanning and simulated annealing, which are often used in conjunction with MM and MD, the stable conformers of this compound can be systematically identified. A PES scan involves systematically changing specific dihedral angles and calculating the energy at each point, revealing the energy minima corresponding to stable conformations and the transition states corresponding to the energy barriers between them.

For this compound, the primary conformational equilibrium is between the chair conformer with the cyclopropylmethyl group in the equatorial position and the one with it in the axial position. The energy difference between these conformers and the energy barrier for the ring flip interconversion are key parameters that can be determined.

Illustrative Conformational Energy Data for Substituted Piperidines

| Conformer | ΔG (kcal/mol) |

| 3-Fluoropiperidine (Axial) | -0.5 (in Chloroform) |

| 3-Fluoropiperidine (Equatorial) | 0.0 (in Chloroform) |

| 4-Methylpiperidine (Axial) | 1.7 |

| 4-Methylpiperidine (Equatorial) | 0.0 |

Note: This data is for other substituted piperidines and is provided for illustrative purposes. The values for this compound would need to be specifically calculated. nih.gov

Ligand-Protein Docking Studies for Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein receptor when they form a stable complex. dntb.gov.ua This method is instrumental in drug discovery for identifying potential drug candidates and for understanding the molecular basis of ligand-receptor recognition.

For this compound, docking studies can be performed to predict its binding mode and affinity to various biological targets. The piperidine scaffold is a common motif in many biologically active compounds, and it is known to interact with a variety of receptors, including sigma receptors and G-protein coupled receptors. nih.gov

The docking process involves preparing the three-dimensional structures of both the ligand (this compound) and the receptor. The ligand's conformational flexibility is often taken into account. A scoring function is then used to evaluate the different possible binding poses and to rank them based on their predicted binding affinity. The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Illustrative Docking Scores for Piperidine Derivatives

| Ligand | Receptor | Predicted Binding Affinity (kcal/mol) |

| Piperidine Derivative 1 | Sigma-1 Receptor | -8.5 |

| Piperidine Derivative 2 | Muscarinic M1 Receptor | -7.9 |

| Piperidine Derivative 3 | Dopamine (B1211576) D2 Receptor | -9.1 |

Note: These are hypothetical docking scores for illustrative purposes. The actual binding affinity of this compound would depend on the specific receptor it is docked into.

Virtual Screening and Hit Identification

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govmdpi.com This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab. For scaffolds like this compound, virtual screening can be employed to identify derivatives with high affinity for specific biological targets.

The process often begins with a known target structure or a set of active compounds. In a structure-based approach, a library of compounds containing the this compound moiety would be computationally "docked" into the binding site of a target receptor. In a ligand-based approach, a model is built from known active molecules, and this model is then used to search for new compounds with similar properties. nih.gov

Research efforts have utilized screening of in-house collections of piperidine-based compounds to discover new ligands. For instance, a screening campaign led to the identification of a potent sigma receptor 1 (S1R) agonist. rsc.org Such campaigns can efficiently sift through thousands of molecules to pinpoint promising "hits" for further optimization. The hits from virtual screening are then prioritized based on scoring functions that estimate binding affinity and other parameters before they proceed to experimental validation. nih.gov

Table 1: Virtual Screening Methodologies

| Screening Type | Basis | Application Example |

| Structure-Based | 3D structure of the biological target (e.g., protein, enzyme). | Docking a library of this compound analogs into the active site of a receptor. |

| Ligand-Based | Properties of known active ligands. | Building a pharmacophore model from a known potent drug and screening for compounds with similar features. nih.gov |

Analysis of Binding Modes and Interactions with Target Receptors

Once a potential hit is identified, molecular docking and molecular dynamics (MD) simulations are used to analyze its binding mode in detail. These studies reveal the specific orientation of the ligand within the receptor's binding pocket and the key non-covalent interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—that stabilize the complex.

Derivatives of this compound have been studied for their interaction with various receptors. For example, the role of the 17-cyclopropylmethyl group in epoxymorphinan derivatives has been investigated for its influence on binding to opioid receptors. nih.gov Molecular dynamics simulations of these complexes have shown that the cyclopropylmethyl group can influence binding affinity and selectivity. nih.gov Specifically, studies on related piperidine-containing molecules like fentanyl at the μ-opioid receptor have highlighted the importance of interactions between the piperidine nitrogen and key residues like Asp147 or His297. nih.gov

In another context, the derivative 1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) piperidine (DuP 734) has been identified as a selective ligand for sigma receptors. nih.gov In silico and in vitro binding studies have been crucial in characterizing its interaction with these receptors, demonstrating how the cyclopropylmethylpiperidine core contributes to its pharmacological profile. nih.gov

Table 2: Examples of Receptor Interactions with Cyclopropylmethyl-Piperidine Derivatives

| Derivative Class | Target Receptor | Key Interacting Residues (Example) | Significance of Interaction |

| Epoxymorphinans | Opioid Receptors (MOR, KOR) | Y3.33, K5.39, H6.52 (via water-mediated bonds for related ligands) nih.gov | The 3-hydroxy group was found to be crucial for binding affinity, while the N-substituent like cyclopropylmethyl modulates selectivity and function. nih.gov |

| Fentanyl Analogs | μ-Opioid Receptor (mOR) | Asp147, His297 nih.gov | The protonated piperidine nitrogen forms a critical salt bridge or hydrogen bond, anchoring the ligand in the binding pocket. nih.gov |

| DuP 734 | Sigma Receptors | Not specified in abstract | Demonstrates high-affinity and selective binding, indicating a favorable fit within the sigma receptor binding site. nih.gov |

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a specific biological activity. nih.gov

For a series of active compounds containing the this compound scaffold, a pharmacophore model can be generated. This model serves as a 3D query to screen new virtual libraries for molecules that possess the required features in the correct spatial arrangement. nih.gov For instance, a pharmacophore model could be built from the crystal structure of a receptor in complex with a potent inhibitor containing the cyclopropylmethylpiperidine moiety. nih.gov This structure-based pharmacophore would capture the key interaction points, providing a powerful filter for discovering novel and structurally diverse compounds with the potential for similar or improved activity.

The process involves:

Feature Identification: Defining the key chemical features of a set of known active ligands.

Model Generation: Aligning the ligands and generating a 3D model that represents the common features.

Model Validation: Testing the model's ability to distinguish between active and inactive compounds.

Virtual Screening: Using the validated model to search compound databases for new hits. nih.govnih.gov

This approach allows researchers to move beyond a specific chemical series and identify novel scaffolds that fit the activity requirements defined by the pharmacophore.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are invaluable for predicting the activity of newly designed compounds before they are synthesized.

In a typical QSAR study involving this compound derivatives, a set of molecules with known activities (e.g., inhibitory concentration IC50) would be selected. nih.gov For each molecule, a range of "molecular descriptors" are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build an equation that correlates a selection of these descriptors with the observed activity. nih.govnih.gov

QSAR Model Equation (Conceptual): Activity = (c1 × Descriptor1) + (c2 × Descriptor2) + ... + constant

While specific QSAR/QSPR studies focused solely on this compound were not identified in the search, numerous studies have been performed on broader classes of piperidine derivatives. nih.govnih.gov In such a model, the 3-(cyclopropylmethyl) group would contribute specific values to the descriptors related to, for example, molecular volume, surface area, and lipophilicity, thereby influencing the predicted activity of the molecule. A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize the most promising candidates for synthesis and testing. nih.gov

Table 3: Common Descriptors in QSAR/QSPR Studies of Piperidine Derivatives

| Descriptor Type | Description | Example |

| 2D Descriptors | Derived from the 2D representation of the molecule. | Molecular Weight, Number of Rotatable Bonds, Topological Polar Surface Area (TPSA). mdpi.com |

| 3D Descriptors | Derived from the 3D conformation of the molecule. | Molecular Volume, Surface Area, 3D-Autocorrelation Descriptors. nih.gov |

| Electronic Descriptors | Describe the electronic properties of the molecule. | Dipole Moment, HOMO/LUMO energies. |

| Hydrophobicity Descriptors | Quantify the lipophilicity of the molecule. | LogP (octanol-water partition coefficient). mdpi.com |

Medicinal Chemistry and Pharmacological Relevance of 3 Cyclopropylmethyl Piperidine As a Scaffold

Role as a Privileged Scaffold in Drug Discovery

In the realm of drug discovery, a "privileged scaffold" is a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets. The 3-(cyclopropylmethyl)piperidine structure fits this description, serving as a foundational element in a variety of biologically active compounds. The conformational constraints of the piperidine (B6355638) ring, coupled with the spatial orientation of the cyclopropylmethyl substituent, create a three-dimensional shape that can be readily adapted to interact with the binding sites of different proteins. This inherent versatility allows medicinal chemists to generate libraries of compounds with varied pharmacological profiles by modifying the scaffold's substitution patterns. The chirality at the 3-position of the piperidine ring further offers opportunities for stereoselective synthesis, which can be critical for achieving desired potency and selectivity.

Applications in Neurotransmitter System Modulation

The this compound scaffold has been extensively explored for its utility in developing ligands that interact with various components of neurotransmitter systems, including receptors and transporters.

Dopamine (B1211576) Receptor Ligands Based on the this compound Scaffold

The dopaminergic system is a crucial target for therapies aimed at treating a spectrum of neurological and psychiatric conditions. The this compound scaffold has been successfully incorporated into ligands targeting dopamine receptors. For instance, compounds bearing this moiety have been synthesized and evaluated for their affinity and functional activity at dopamine D2 and D3 receptors. The cyclopropylmethyl group, in particular, is often a key determinant of a ligand's binding affinity and selectivity profile. Research has shown that N-substituted 3-(cyclopropylmethyl)piperidines can act as potent dopamine receptor ligands.

| Compound Class | Target | Notable Activity |

| N-Arylalkyl-3-(cyclopropylmethyl)piperidines | Dopamine D2/D3 Receptors | High affinity ligands |

Noradrenaline Transporter Inhibition

The noradrenaline transporter (NET) is a key target for the development of antidepressant medications. The this compound scaffold has been utilized as a core structure for the design of NET inhibitors. The specific stereochemistry and substitution pattern of the piperidine ring, along with the cyclopropylmethyl group, influence the potency and selectivity of these compounds for the NET over other monoamine transporters like the serotonin (B10506) transporter (SERT) and the dopamine transporter (DAT).

Enzyme Inhibition Studies

Beyond its application in receptor and transporter modulation, the this compound scaffold has also been investigated for its potential to inhibit the activity of enzymes involved in neurotransmitter metabolism.

Monoamine Oxidase (MAO) Inhibition Mechanisms

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a critical role in the degradation of monoamine neurotransmitters, including dopamine, serotonin, and noradrenaline. Inhibition of MAO is a well-established therapeutic strategy for depression and Parkinson's disease. The this compound scaffold has been incorporated into molecules designed as MAO inhibitors. The cyclopropylmethyl group can function as a pharmacophore that interacts with the active site of the enzyme. The mechanism of inhibition by some cyclopropylamine-containing compounds involves the formation of a covalent bond with the enzyme's flavin cofactor, leading to irreversible inhibition. The selectivity towards MAO-A or MAO-B can be modulated by structural modifications to the rest of the molecule.

Other Relevant Enzyme Targets

While certain enzyme classes are primary focuses for piperidine-based scaffolds, derivatives of this structure are known to interact with a diverse array of other enzymes, highlighting their versatility as potential therapeutic agents. clinmedkaz.org Research has identified several such targets where piperidine-containing molecules demonstrate inhibitory activity.

One notable target is Acetyl-CoA Carboxylase (ACC) , a key enzyme in fatty acid metabolism. Inhibition of ACC can simultaneously block fatty acid synthesis and promote its oxidation, making it an attractive target for treating metabolic diseases like obesity and diabetes. researchgate.net Piperidine derivatives have been specifically designed and investigated as ACC inhibitors. researchgate.net

Another area of interest is the inhibition of Fatty Acid Amide Hydrolase (FAAH) , an enzyme that degrades endocannabinoid signaling lipids. Piperidine and piperazine-based inhibitors of FAAH have been developed with the goal of treating excitotoxic pathology. clinmedkaz.org Similarly, derivatives have been created to inhibit soluble epoxide hydrolase (sEH) , an enzyme involved in the metabolism of signaling lipids, with potential applications in managing inflammation and pain. clinmedkaz.org

The broad applicability of this scaffold is further demonstrated by its activity against enzymes from infectious organisms and those involved in inflammatory pathways. Examples include inhibitors of Plasmodium falciparum aspartic protease and MERS coronavirus 3CL protease , suggesting potential as anti-infective agents. clinmedkaz.org Additionally, piperidine derivatives have been found to inhibit leukotriene A4 hydrolase , an enzyme central to the biosynthesis of the pro-inflammatory mediator leukotriene B4. clinmedkaz.org

Table 1: Selected Enzyme Targets for Piperidine Derivatives

| Enzyme Target | Therapeutic Area | Reference |

|---|---|---|

| Acetyl-CoA Carboxylase (ACC) | Metabolic Disorders (Obesity, Diabetes) | researchgate.net |

| Fatty Acid Amide Hydrolase (FAAH) | Excitotoxic Pathologies | clinmedkaz.org |

| Soluble Epoxide Hydrolase (sEH) | Inflammation, Pain | clinmedkaz.org |

| Leukotriene A4 Hydrolase | Inflammation | clinmedkaz.org |

| MERS Coronavirus 3CL Protease | Antiviral | clinmedkaz.org |

| Trypanothione Reductase | Antiparasitic (Trypanosomiasis) | clinmedkaz.org |

| Stearoyl-CoA Desaturase-1 | Metabolic Disorders | clinmedkaz.org |

Ion Channel Modulation

The ability of piperidine derivatives to modulate the function of ion channels is a significant aspect of their pharmacological profile. In silico predictions suggest that new piperidine derivatives have the potential to affect voltage-gated ion channels, which could be leveraged for applications in treating central nervous system diseases or as antiarrhythmic agents. clinmedkaz.org

A key area where ion channel modulation by piperidine-containing compounds is being actively explored is in the treatment of cystic fibrosis (CF). nih.gov CF is caused by mutations in the CFTR gene, which encodes an anion channel. nih.gov Therapeutic strategies aim to either directly modulate the faulty CFTR channel or to modulate alternative ion channels to compensate for its dysfunction. nih.gov

These alternative targets include the epithelial sodium channel (ENaC) and the calcium-activated chloride channel transmembrane 16A (TMEM16A) . nih.gov Modulating these channels can help restore mucociliary clearance in a manner that is independent of the specific CFTR mutation. nih.gov Research has led to the discovery of piperidine-containing molecules that act on these targets. For instance, a spiro[piperidine-4,1-pyrido[3,4-b]indole] compound was found to potentiate the activity of certain mutant CFTR channels. nih.gov This highlights the potential for developing novel piperidine-based drugs for CF and other diseases rooted in ion channel dysfunction. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of the this compound scaffold, extensive SAR studies have been conducted to optimize potency, selectivity, and pharmacokinetic properties for various biological targets. These investigations typically involve systematic modifications of different parts of the molecule, including the piperidine ring and the substituent at the 3-position.

Impact of Substitutions on the Piperidine Ring on Biological Activity

Modifications to the piperidine ring itself, including the position and nature of substituents, have a profound impact on biological activity.

A compelling example is seen in a series of N-arylpiperidine-3-carboxamide derivatives identified as potential anti-melanoma agents. nih.gov SAR studies revealed that the piperidine-3-carboxamide moiety was crucial for activity; the corresponding regioisomer with a piperidine-4-carboxamide group was inactive. nih.gov The size of the heterocyclic ring was also critical, with the six-membered piperidine ring showing superior activity compared to smaller five-membered (pyrrolidine) or four-membered (azetidine) rings. nih.gov Furthermore, these studies demonstrated high enantioselectivity, with the S-configuration at the 3-position of the piperidine ring being significantly more potent than the R-configuration. nih.gov

Table 2: SAR of N-Arylpiperidine-3-carboxamide Analogues in Melanoma Cells

| Compound Modification | Observation | Biological Activity | Reference |

|---|---|---|---|

| Positional Isomerism | Piperidine-4-carboxamide (12) | Inactive | nih.gov |

| Ring Size | Pyrrolidine (13) | Decreased Activity (EC₅₀ = 8.0 µM) | nih.gov |

| Azetidine (14) | Further Decreased Activity (EC₅₀ > 20 µM) | nih.gov | |

| Stereochemistry | S-isomer (20) of hit compound | 15-fold more potent than R-isomer (EC₅₀ = 0.27 µM) | nih.gov |

In a different therapeutic area, SAR studies of cis-3,5-diamino-piperidine (DAP) derivatives led to the development of novel antibacterial agents that mimic aminoglycosides. ucsd.edu These compounds target the bacterial ribosome. The key pharmacophore was identified as the cis-1,3-diamine configuration on the piperidine ring, which mimics the 2-deoxystreptamine (B1221613) (2-DOS) core of natural aminoglycosides responsible for RNA recognition. ucsd.edu Altering this spatial orientation or removing one of the amino groups resulted in a complete loss of activity, confirming the importance of this specific substitution pattern on the piperidine ring. ucsd.edu

Table 3: SAR of cis-3,5-Diamino-piperidine (DAP) Analogues as Antibacterial Agents

| Compound Modification | Key Structural Feature | Observation on Activity | Reference |

|---|---|---|---|

| DAP Analogue (1) | Retains cis-1,3-diamine configuration | Active; successfully substitutes for 2-DOS pharmacophore | ucsd.edu |

| Analogue (16) | Removal of one amino group | Activity abolished | ucsd.edu |

| Analogues (17-18) | Altered spatial orientation of amino groups | Activity abolished | ucsd.edu |

Influence of Cyclopropylmethyl Moiety Modifications

While the this compound structure serves as a valuable starting point, many SAR campaigns involve the modification or complete replacement of the cyclopropylmethyl group to explore the binding pocket of a biological target and optimize interactions.

For example, in the development of ligands for the ORL1 (NOP) receptor, a series of analogues were synthesized with a 3-phenoxypropyl group instead of a cyclopropylmethyl group. nih.govresearchgate.net Exploration of substitutions on this phenoxypropyl moiety led to the identification of potent and selective ORL1 receptor agonists. nih.govresearchgate.net This demonstrates that significant alterations at the 3-position are well-tolerated and can be used to fine-tune pharmacological activity.